![molecular formula C17H17NO2S B276679 N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 has been found to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of multiple sclerosis, organ transplantation, and other autoimmune disorders.
Mécanisme D'action
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on various cells in the body, including immune cells and neurons. By binding to these receptors, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine prevents the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the blood and preventing their infiltration into tissues. This results in a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have various biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymph nodes. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to have neuroprotective effects, such as reducing neuronal apoptosis and preserving axonal integrity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine also has a well-characterized mechanism of action and has been extensively studied in various disease models. However, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine also has some limitations for lab experiments. It has been found to have off-target effects, such as inducing bradycardia and macular edema, which can complicate its use in animal models and clinical trials. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has a short half-life in the body, which can limit its efficacy and require frequent dosing.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine. One area of interest is the development of more selective S1P receptor modulators that can target specific S1P receptors and avoid off-target effects. Another area of interest is the investigation of N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine in combination with other therapies, such as immunomodulatory agents and neuroprotective compounds, to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the long-term effects of N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine on the immune system and the nervous system.
Méthodes De Synthèse
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine is synthesized from 2-amino-2-methyl-1-propanol and 4-(2-thienylmethoxy)benzyl chloride in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with 2-furylcarboxaldehyde to produce N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been found to reduce disease activity and progression by modulating the immune system. N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has also been studied in organ transplantation, where it has been found to prevent rejection by suppressing the immune response. Additionally, N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine has been investigated for its potential neuroprotective effects in various neurodegenerative diseases.
Propriétés
Formule moléculaire |
C17H17NO2S |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C17H17NO2S/c1-3-16(19-9-1)12-18-11-14-5-7-15(8-6-14)20-13-17-4-2-10-21-17/h1-10,18H,11-13H2 |
Clé InChI |
NAHIEJIZNPDJTR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
SMILES canonique |
C1=COC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




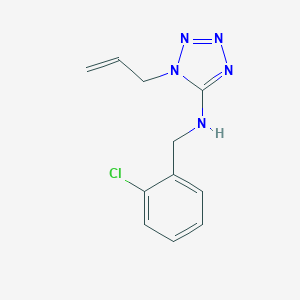
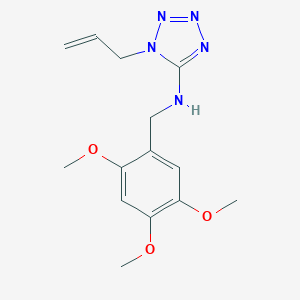
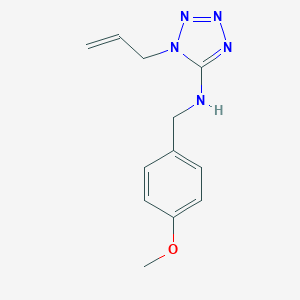


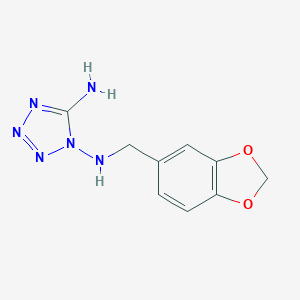
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
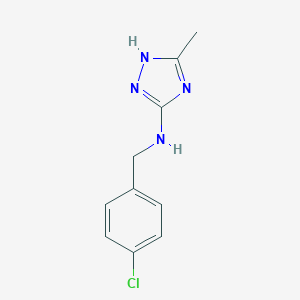
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)